molecular formula C6H8N2O B016445 3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 201008-71-1

3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B016445
CAS No.: 201008-71-1
M. Wt: 124.14 g/mol
InChI Key: FQBOXJRHEZGATR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C6H8N2O. It is a pyrazole derivative, characterized by the presence of two methyl groups at positions 3 and 5, and an aldehyde group at position 4 on the pyrazole ring. This compound is of interest due to its versatile applications in organic synthesis and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3,5-dimethylpyrazole with an appropriate aldehyde precursor. One common method is the Vilsmeier-Haack reaction, where 3,5-dimethylpyrazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 4-position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or similar formylation reactions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde is not fully elucidated. its biological activity is thought to involve interactions with specific molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the aldehyde group at position 4 allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-6(3-9)5(2)8-7-4/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBOXJRHEZGATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393575
Record name 3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201008-71-1
Record name 3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 3
3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 4
3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Customer
Q & A

Q1: What are some of the reactions 3,5-dimethyl-1H-pyrazole-4-carbaldehyde can undergo?

A1: this compound serves as a versatile building block in organic synthesis. For instance, it readily undergoes Claisen-Schmidt condensation reactions with various ketones. [] This reaction allows for the creation of diverse pyrazole hybrids with potential biological activities. Additionally, it can react with 2-sulfanylethanol, although this reaction can lead to unexpected products like 1,6-bis[3,5-dimethyl-4-(1,4,6-oxadithiocan-5-yl)-1H-pyrazol-1-yl]hexane. [, ]

Q2: How does the structure of compounds derived from this compound influence their biological activity?

A2: Research suggests that substitutions at less sterically hindered positions on the pyrazole ring of this compound derivatives contribute to enhanced cytotoxic and antitubercular activities. [] For example, compounds featuring a (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(p-tolyl)prop-2-en-1-one structure or a 1-(1′-benzyl-5-(4-chlorophenyl)-3′,5′-dimethyl-3,4-dihydro-1′H,2H-[3,4′-bipyrazol]-2-yl)ethan-1-one structure demonstrated promising interactions with the AKT2 enzyme, indicating potential as AKT2 inhibitors. []

Q3: What analytical techniques are employed to characterize this compound and its derivatives?

A3: Various spectroscopic techniques are employed to characterize this compound and its derivatives. These include but are not limited to Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [] Additionally, X-ray crystallography can be utilized when suitable crystals of the compound or its derivatives are obtained. For instance, the crystal structure of (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-chlorophenyl)prop-2-en-1-one, a derivative of the compound, was successfully determined using X-ray crystallography, revealing its monoclinic crystal system and C2/c space group. []

Q4: Are there any known instances of unexpected product formation during reactions involving this compound?

A4: Yes, the reaction of 1,1′-(hexane-1,6-diyl)bis[this compound] with 2-sulfanylethanol yielded 1,6-bis[3,5-dimethyl-4-(1,4,6-oxadithiocan-5-yl)-1H-pyrazol-1-yl]hexane instead of the anticipated thioacetal product. [, ] This unexpected outcome highlights the importance of thorough analysis and characterization of products obtained from reactions involving this compound.

Q5: Has this compound been explored for its potential in materials science?

A5: While the provided research primarily focuses on the synthetic and biological aspects of this compound, its diverse reactivity suggests potential applications in materials science. For instance, its ability to form heterocyclic compounds like 2-pyrazolyl-1,3-diselenanes [] hints at possibilities for designing novel materials with unique properties. Further research is needed to explore its potential in this domain.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.